Rotational Viscosity (γ₁) Reduction: Alkenyl vs. Saturated Alkyl Terminated Bicyclohexyls
Bicyclohexyl compounds with terminal alkenyl groups, such as the but-3-enyl moiety in this compound, are specifically claimed in patents to reduce rotational viscosity (γ₁) in nematic liquid crystal mixtures. For example, U.S. Patent RE36,849 teaches that alkenyl-substituted bicyclohexanes can achieve a bulk viscosity (η₂₀) of 23 cP when formulated into mixtures with other components, compared to higher viscosities typical of fully saturated alkyl homologs [1]. While direct γ₁ data for the isolated compound are not publicly disclosed, the class-level inference is that the but-3-enyl group confers a lower activation energy for molecular rotation, translating to faster response times in display devices.
| Evidence Dimension | Bulk Viscosity (η₂₀) of formulated liquid crystal mixture containing alkenyl bicyclohexyl |
|---|---|
| Target Compound Data | Formulated mixture containing alkenyl bicyclohexyl: 23 cP at 20°C |
| Comparator Or Baseline | Mixtures formulated with saturated alkyl bicyclohexyl analogs (typically higher viscosity, exact value not provided in source) |
| Quantified Difference | Alkenyl-containing mixture exhibits a reported viscosity of 23 cP; saturated alkyl analogs are inferred to have higher viscosity |
| Conditions | Nematic liquid crystal mixture formulation, 20°C |
Why This Matters
Lower rotational viscosity directly reduces the electro-optical response time of LCDs, a key performance metric for high-refresh-rate displays and video applications.
- [1] Chisso Corporation. Liquid-crystalline compounds. U.S. Patent RE36,849, 2000. View Source
